An In-depth Technical Guide to the Synthesis and Characterization of n-Phenylnaphthylamine Hydrochloride for Research Applications
An In-depth Technical Guide to the Synthesis and Characterization of n-Phenylnaphthylamine Hydrochloride for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of n-Phenylnaphthylamine hydrochloride, a versatile compound with significant applications in research and development. This guide details its synthesis, physicochemical characterization, and key research applications, offering valuable insights for professionals in organic synthesis, materials science, and biomedical research.
Introduction
n-Phenylnaphthylamine (NPN) is an aromatic amine that exists as two isomers, n-Phenyl-1-naphthylamine (P1NA) and n-Phenyl-2-naphthylamine (P2NA). These compounds and their salts, particularly the hydrochloride form, are of considerable interest due to their unique chemical and photophysical properties. The hydrochloride salt of NPN enhances its aqueous solubility, making it suitable for a broader range of biological and chemical applications. NPN derivatives are widely utilized as antioxidants, fluorescent probes, and intermediates in the synthesis of various organic molecules, including dyes.[1][2]
Synthesis of n-Phenylnaphthylamine Hydrochloride
The synthesis of n-Phenylnaphthylamine hydrochloride is a two-step process. First, the free base, n-Phenylnaphthylamine, is synthesized, followed by its conversion to the hydrochloride salt.
Synthesis of n-Phenylnaphthylamine (Free Base)
Several methods are available for the synthesis of n-Phenylnaphthylamine. The classical approach involves the condensation of a naphthol with aniline or a naphthylamine with a phenylating agent. Modern synthetic strategies often employ palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which offer high yields and broad substrate scope.[3][4]
Experimental Protocol: Buchwald-Hartwig Amination for n-Phenyl-1-naphthylamine
This protocol describes a representative method for the synthesis of n-Phenyl-1-naphthylamine via a palladium-catalyzed amination reaction.
Materials:
-
1-Bromonaphthalene
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Hydrochloric acid (HCl)
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Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas (inert atmosphere)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add palladium(II) acetate (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add 1-bromonaphthalene (1.0 mmol) and aniline (1.2 mmol) to the flask.
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Add anhydrous toluene (5 mL) via syringe.
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The reaction mixture is stirred and heated to 100°C for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, the reaction mixture is cooled to room temperature and quenched with water.
-
The aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude n-Phenyl-1-naphthylamine.
-
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Synthesis of n-Phenylnaphthylamine Hydrochloride
The hydrochloride salt is prepared by treating the purified free base with hydrochloric acid.
Experimental Protocol: Preparation of n-Phenyl-1-naphthylamine Hydrochloride
Materials:
-
n-Phenyl-1-naphthylamine (purified)
-
Hydrochloric acid (concentrated or as a solution in diethyl ether)
-
Diethyl ether (anhydrous)
Procedure:
-
Dissolve the purified n-Phenyl-1-naphthylamine (1.0 mmol) in a minimal amount of anhydrous diethyl ether.
-
While stirring, slowly add a stoichiometric amount of hydrochloric acid (1.0 mmol, either concentrated or as a solution in diethyl ether).
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A precipitate of n-Phenyl-1-naphthylamine hydrochloride will form.
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The mixture is stirred for an additional 30 minutes at room temperature.
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The solid product is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum.
Synthesis Workflow
Caption: Workflow for the synthesis of n-Phenylnaphthylamine hydrochloride.
Characterization
The physicochemical properties of n-Phenylnaphthylamine and its hydrochloride salt are essential for their application in research. The following tables summarize the key characterization data for n-Phenyl-1-naphthylamine and n-Phenyl-2-naphthylamine. Data for the hydrochloride salt is expected to show a lower melting point (salts often have different melting behavior than the free base) and characteristic shifts in the NMR and IR spectra due to the protonation of the amine nitrogen.
Physical and Chemical Properties
| Property | n-Phenyl-1-naphthylamine | n-Phenyl-2-naphthylamine |
| CAS Number | 90-30-2[5] | 135-88-6 |
| Molecular Formula | C₁₆H₁₃N[5] | C₁₆H₁₃N |
| Molecular Weight | 219.28 g/mol [5] | 219.28 g/mol |
| Appearance | White to pale yellow crystalline solid[6] | White to yellow crystals or gray to tan flakes/powder |
| Melting Point | 60-62 °C[5] | 108 °C |
| Boiling Point | 226 °C at 15 mmHg[5] | 395-399.5 °C |
| Solubility | Soluble in ethanol, ether, acetone, chloroform[7] | Insoluble in water; soluble in hot alcohol, ether |
Spectroscopic Data
| Spectroscopic Technique | n-Phenyl-1-naphthylamine Data | n-Phenyl-2-naphthylamine Data |
| ¹H NMR (CDCl₃) | δ 6.81 (dd, J=6.8 and 1.6 Hz, 2H), 7.32-7.41 (m, 4H), 7.48-7.54 (m, 3H), 7.82-7.89 (m, 3H) ppm[8] | No specific data found in the search results. |
| ¹³C NMR (CDCl₃) | δ 109.61, 118.89, 120.74, 123.59, 124.78, 125.78, 126.28, 128.48, 134.33, 142.02 ppm[8] | No specific data found in the search results. |
| IR Spectroscopy | Key peaks corresponding to N-H stretching, C-H aromatic stretching, and C=C aromatic stretching are expected.[9] | IR spectra are available in databases such as the Aldrich Library of Infrared Spectra. Key peaks are expected for N-H and aromatic C-H and C=C bonds. |
| Mass Spectrometry | Molecular Ion (M⁺): m/z = 219.10[2] | Molecular Ion (M⁺): m/z = 219.10 |
Experimental Protocols for Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be prepared as KBr pellets or as a thin film on a salt plate.
-
Mass Spectrometry (MS): Mass spectra are acquired using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) to determine the molecular weight and fragmentation pattern of the compound. Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of volatile samples.[10]
-
Melting Point Determination: The melting point is determined using a calibrated melting point apparatus.
Research Applications
n-Phenylnaphthylamine and its derivatives have found applications in diverse research areas.
Fluorescent Probes in Biological Research
n-Phenyl-1-naphthylamine is a well-known fluorescent probe used to study the hydrophobic regions of biological membranes and proteins.[1][11] Its fluorescence is highly sensitive to the polarity of its environment, exhibiting weak fluorescence in aqueous solutions and strong fluorescence in nonpolar environments such as lipid bilayers. This property allows researchers to investigate:
-
Membrane Permeability and Fluidity: NPN can be used to assess changes in membrane structure and integrity. For instance, it has been employed to study the interaction of aminoglycoside antibiotics with the outer membrane of bacteria like Pseudomonas aeruginosa.[11][12]
-
Protein-Ligand Binding: As a competitive fluorescent probe, NPN can be used to measure the binding affinities of ligands to proteins, such as odorant-binding proteins.[1]
Caption: NPN as a probe for membrane permeabilization by aminoglycosides.
Antioxidants in Materials Science
Both n-Phenyl-1-naphthylamine and n-Phenyl-2-naphthylamine are utilized as antioxidants in the rubber industry and in lubricating oils.[1][13] They function by scavenging free radicals, thereby preventing oxidative degradation and extending the service life of materials.
Intermediates in Organic Synthesis
n-Phenylnaphthylamines serve as precursors in the synthesis of various organic compounds, including dyes and pigments.[2]
Safety and Handling
n-Phenylnaphthylamine and its derivatives should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is important to note that n-Phenyl-2-naphthylamine can be metabolized in vivo to 2-naphthylamine, a known potent bladder carcinogen.[10][13] Therefore, exposure should be minimized.
Conclusion
n-Phenylnaphthylamine hydrochloride is a valuable compound for a wide range of research applications. Its synthesis via modern catalytic methods is efficient, and its unique properties make it a powerful tool in both materials and biological sciences. This guide provides the essential technical information for researchers to synthesize, characterize, and effectively utilize n-Phenylnaphthylamine hydrochloride in their work.
References
- 1. N-Phenyl-1-naphthylamine | High Purity | CAS 90-30-2 [benchchem.com]
- 2. Phenyl-1-naphthylamine | C16H13N | CID 7013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]
- 5. N-Phenyl-1-naphthylamine | 90-30-2 [chemicalbook.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. China N-Phenyl-1-naphthylamine CAS 90-30-2 factory and manufacturers | Unilong [unilongmaterial.com]
- 8. N-Phenyl-1-naphthylamine synthesis - chemicalbook [chemicalbook.com]
- 9. N-Phenyl-1-naphthylamine(90-30-2) IR Spectrum [chemicalbook.com]
- 10. Quantification of N-phenyl-2-naphthylamine by gas chromatography and isotope-dilution mass spectrometry and its percutaneous absorption ex vivo under workplace conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cmdr.ubc.ca [cmdr.ubc.ca]
- 12. Use of the fluorescent probe 1-N-phenylnaphthylamine to study the interactions of aminoglycoside antibiotics with the outer membrane of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantification of N-phenyl-2-naphthylamine by gas chromatography and isotope-dilution mass spectrometry and its percutaneous absorption ex vivo under workplace conditions - PMC [pmc.ncbi.nlm.nih.gov]
